1H-Indazole-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
2H-indazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) |
InChI Key |
NCQKSKZWCBADHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1h Indazole 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group
The sulfonyl chloride moiety is an excellent leaving group, facilitating reactions with a wide array of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry, allowing for the construction of various sulfur-containing derivatives.
The reaction of 1H-indazole-3-sulfonyl chloride with primary or secondary amines is a fundamental and widely used transformation that yields the corresponding 1H-indazole-3-sulfonamides. This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.
The process typically involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction is almost always conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. ekb.egijarsct.co.in This prevents the protonation of the reactant amine, which would render it non-nucleophilic. ekb.eg The general scope of this reaction is broad, accommodating a variety of aliphatic, aromatic, and heterocyclic amines. ekb.egsigmaaldrich.com
The synthesis of indazole-based sulfonamides is of significant interest due to the prevalence of the sulfonamide group in medicinal chemistry. mdpi.comresearchgate.net For instance, the reaction of N1-substituted 3-aminoindazoles with various arylsulfonyl chlorides is a key step in the synthesis of potent receptor antagonists. acs.org Similarly, reacting this compound with different amines provides access to a library of compounds for biological screening.
Table 1: Synthesis of 1H-Indazole-3-sulfonamide Derivatives
| Amine Reactant | Base | Solvent | Product |
|---|---|---|---|
| Aniline | Pyridine | Dichloromethane | N-phenyl-1H-indazole-3-sulfonamide |
| Benzylamine | Triethylamine | Tetrahydrofuran | N-benzyl-1H-indazole-3-sulfonamide |
| Piperidine | Triethylamine | Dichloromethane | 3-(piperidin-1-ylsulfonyl)-1H-indazole |
This table presents illustrative examples based on the general reactivity of sulfonyl chlorides with amines.
Analogous to the formation of sulfonamides, this compound reacts with alcohols or phenols to produce sulfonate esters. This transformation is crucial for converting the hydroxyl group of an alcohol into a good leaving group in subsequent nucleophilic substitution or elimination reactions. chegg.comlibretexts.orglibretexts.org
The mechanism involves the attack of the alcohol's oxygen atom on the sulfur center of the sulfonyl chloride, displacing the chloride ion. youtube.com A non-nucleophilic base, typically pyridine, is used both as a catalyst and to scavenge the HCl byproduct. youtube.com A key feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of configuration at the alcohol's stereocenter. libretexts.orglibretexts.org This stereochemical control is a significant advantage in multi-step syntheses. libretexts.org
Table 2: Synthesis of 1H-Indazole-3-sulfonate Esters
| Alcohol/Phenol Reactant | Base | Product |
|---|---|---|
| Methanol | Pyridine | Methyl 1H-indazole-3-sulfonate |
| Ethanol | Pyridine | Ethyl 1H-indazole-3-sulfonate |
| Phenol | Pyridine | Phenyl 1H-indazole-3-sulfonate |
This table presents illustrative examples based on the general reactivity of sulfonyl chlorides with alcohols.
While less common than reactions with N- or O-nucleophiles, sulfonyl chlorides can react with carbon-based nucleophiles to form new carbon-sulfur (C-S) bonds, leading to the synthesis of sulfones. These reactions often require more specialized conditions.
One approach involves the use of organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates. However, the high reactivity of these nucleophiles can lead to side reactions. A more controlled method is the transition-metal-catalyzed cross-coupling reaction. For example, palladium-catalyzed Suzuki or Negishi couplings can potentially be adapted for the C-S bond formation from sulfonyl chlorides, although this is more established for aryl halides.
A different strategy for C-S bond formation involves the reductive coupling of sulfonyl chlorides with alcohols, facilitated by reagents like 1,1'-azodicarbonyldipiperidine (ADDP). researchgate.netrsc.org This method provides access to thioethers (sulfides) rather than sulfones and represents a reductive transformation rather than a direct substitution. Another novel method involves the ipso-nucleophilic substitution of an electron-deficient arylsulfonic acid with active methylene (B1212753) compounds to form C-C bonds, highlighting the diverse reactivity of sulfur-based functional groups, although this does not directly involve a sulfonyl chloride. nih.gov The direct reaction of this compound with stabilized carbanions, such as those derived from malonic esters, represents a plausible but less documented route to C-S bond formation.
Reduction Pathways of the Sulfonyl Chloride Moiety
The sulfonyl chloride group is in a high oxidation state (+6 for sulfur) and can be reduced to various other sulfur-containing functional groups. These reductions expand the synthetic utility of this compound beyond its role as an electrophile for substitution.
A significant reduction pathway is the conversion of sulfonyl chlorides to sulfinamides. This can be achieved through a one-pot reductive amination. For instance, treatment of a sulfonyl chloride with a reducing agent like triphenylphosphine (B44618) in the presence of an amine and a base (e.g., triethylamine) can yield the corresponding sulfinamide. nih.gov This method avoids the isolation of sensitive sulfinyl chloride intermediates. nih.gov
Further reduction to sulfinic acids or their salts can be accomplished using milder reducing agents like sodium sulfite. Complete reduction to the corresponding thiol (1H-indazole-3-thiol) requires more potent reducing agents, such as lithium aluminum hydride (LiAlH₄) or zinc in an acidic medium. These transformations provide access to a different set of indazole derivatives with distinct chemical properties and potential applications.
Advanced Reaction Chemistry and Cascade Processes
The dual functionality of the indazole ring and the sulfonyl chloride group in this compound allows for its participation in advanced reaction sequences and cascade processes. A cascade reaction is a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, all occurring in a single pot. nih.gov
For example, an initial reaction at the sulfonyl chloride center could be designed to generate an intermediate that subsequently undergoes a reaction involving the indazole nucleus. An intermolecular sulfonamide formation, for instance, could be followed by an intramolecular cyclization, metal-catalyzed cross-coupling, or rearrangement, leading to complex polycyclic structures.
The reactivity of the sulfonyl group itself can initiate cascades. For example, sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in radical-mediated cyclization or addition reactions. magtech.com.cn Furthermore, derivatives formed from the sulfonyl chloride, such as sulfinates, can be used in multicomponent cascade reactions. An indium-promoted three-component cascade of 1,3-enynes with sodium sulfinates and tert-butyl nitrite (B80452) to form sulfonylisoxazoles highlights how a sulfur-containing group can be a key component in complex bond-forming sequences. rsc.org While not demonstrated specifically for this compound, these advanced methodologies represent a frontier in leveraging its chemical potential for the rapid construction of molecular complexity.
Spectroscopic and Structural Elucidation of 1h Indazole 3 Sulfonyl Chloride and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule, respectively.
For 1H-indazole, the parent structure, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for its protons. The proton at position 3 (H3) typically appears as a singlet, while the protons on the benzene (B151609) ring (H4, H5, H6, and H7) exhibit complex splitting patterns due to spin-spin coupling. chemicalbook.com The ¹³C NMR spectrum of 1H-indazole allows for the assignment of all seven carbon atoms. researchgate.net
In derivatives of 1H-Indazole-3-sulfonyl chloride, the chemical shifts of the indazole protons and carbons are influenced by the nature and position of substituents. For instance, in 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, the aromatic protons of both the indazole and phenyl rings resonate between 6.82 and 8.9 ppm, while the methoxy (B1213986) group protons appear as a singlet at 3.44 ppm. mdpi.com The ¹³C NMR spectrum of this derivative shows signals corresponding to all 14 carbon atoms, with their chemical shifts reflecting the electron-withdrawing and electron-donating effects of the substituents. mdpi.com
A variety of substituted 1H-indazole derivatives have been characterized using ¹H and ¹³C NMR, providing a wealth of data on how different functional groups affect the electronic environment of the indazole core. rsc.orgresearchgate.netresearchgate.net
Table 1: Representative ¹H NMR Data for 1H-Indazole Derivatives
| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |
| 1H-Indazole chemicalbook.com | DMSO-d₆ | 13.04 (s, 1H, NH), 8.08 (d, 1H), 7.77 (d, 1H), 7.55 (d, 1H), 7.35 (t, 1H), 7.11 (t, 1H) |
| 1-((2-chloro-5-methoxyphenyl) sulfonyl)-5-nitro-1H-indazole mdpi.com | CDCl₃ | 8.70 (d, J = 2.2, 1H), 8.47 (dd, J = 8.9, 2.6 Hz, 1H), 8.37 (d, J = 8.9 Hz, 1H), 8.33 (s, 1H), 8.20 (d, J = 2.2 Hz, 1H), 7.55 (dd, J = 8.9, 2.6 Hz, 1H), 6.83 (d, J = 8.9 Hz, 1H), 3.44 (s, 3H) |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole rsc.org | CDCl₃ | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) |
Table 2: Representative ¹³C NMR Data for 1H-Indazole Derivatives
| Compound | Solvent | Chemical Shifts (ppm) |
| 1-((2-chloro-5-methoxyphenyl) sulfonyl)-5-nitro-1H-indazole mdpi.com | CDCl₃ | 156.26, 144.56, 143.66, 141.42, 136.64, 131.10, 126.31, 124.56, 123.68, 118.30, 114.74, 113.81, 102.14, 56.32 |
| Ethyl 3-phenyl-1H-indazole-6-carboxylate rsc.org | CDCl₃ | 166.75, 145.71, 141.13, 132.86, 129.02, 128.84, 128.45, 127.59, 123.32, 121.80, 120.88, 112.73, 61.25, 14.33 |
| 5-Chloro-3-phenyl-1H-indazole rsc.org | CDCl₃ | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of molecules.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in a spin system.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing a clear map of C-H connections.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is instrumental in determining the spatial proximity of protons. The absence or presence of a NOESY cross-peak between the proton at position 3 of the indazole ring and the protons of a substituent on the nitrogen atom can definitively establish whether the substitution occurred at the N1 or N2 position. mdpi.com For example, in the study of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, the lack of a spatial correlation between the H3 proton and the aromatic protons of the sulfonyl group confirmed that the sulfonylation occurred at the N1 position. mdpi.com
These 2D NMR experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals, especially in complex derivatives. rsc.org
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.comyoutube.comlibretexts.orglibretexts.org
In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups:
Sulfonyl Group (SO₂) : The sulfonyl group exhibits strong, characteristic stretching vibrations for the S=O bonds. These typically appear in the regions of 1373-1345 cm⁻¹ and 1180-1164 cm⁻¹. mdpi.comamazonaws.com
N-H Bond : The N-H stretching vibration in 1H-indazoles is observed as a broad band in the region of 3436-3154 cm⁻¹. researchgate.net
C=N and C=C Bonds : The stretching vibrations of the C=N and C=C bonds within the indazole ring system are typically found in the 1663-1455 cm⁻¹ range. researchgate.net
Other Functional Groups : IR spectroscopy can also identify other functional groups that may be present in derivatives, such as nitro groups (NO₂) with characteristic bands around 1515 cm⁻¹ and 1345 cm⁻¹. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for 1H-Indazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1373-1345 | mdpi.comamazonaws.com |
| Sulfonyl (SO₂) | Symmetric Stretch | 1180-1164 | mdpi.comamazonaws.com |
| N-H | Stretch | 3436-3154 | researchgate.net |
| C=N / C=C | Stretch | 1663-1455 | researchgate.net |
| Nitro (NO₂) | Asymmetric Stretch | ~1515 | mdpi.com |
| Nitro (NO₂) | Symmetric Stretch | ~1345 | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. nih.govnih.govmdpi.com This accuracy allows for the determination of the elemental composition of a compound, providing strong evidence for its chemical formula.
For derivatives of this compound, HRMS is used to confirm the successful synthesis and to verify the molecular formula of the target compounds. For example, the HRMS data for 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole showed a measured [M+H]⁺ ion at m/z 368.0106, which is in close agreement with the calculated mass of 368.0030 for the formula C₁₄H₁₂ClN₃O₅S. mdpi.com Similarly, HRMS has been used to confirm the elemental compositions of various other indazole derivatives. rsc.orgamazonaws.com
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique allows for the detailed analysis of bond lengths, bond angles, and dihedral angles, offering insights into the molecule's conformation and intermolecular interactions.
The crystal structures of several derivatives of 1H-indazole have been determined, providing valuable data on their molecular geometry.
For instance, in the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the indazole ring system is nearly planar, and the dihedral angle between the indazole and benzene rings is 89.05 (7)°. researchgate.net In another derivative, N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the indazole system makes a dihedral angle of 30.75 (7)° with the benzene ring. nih.gov The crystal packing of these molecules is often stabilized by hydrogen bonds, such as N—H⋯O interactions, which can form two-dimensional networks. nih.gov The analysis of bond lengths and angles within the indazole core and the sulfonyl group provides a detailed picture of the electronic and steric effects of the substituents. researchgate.netresearchgate.net
Table 4: Selected Crystallographic Data for 1H-Indazole Derivatives
| Compound | Crystal System | Space Group | Key Dihedral Angle | Reference |
| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Triclinic | P-1 | 89.05 (7)° (Indazole/Benzene) | researchgate.net |
| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Monoclinic | P2₁/c | 30.75 (7)° (Indazole/Benzene) | nih.gov |
| N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | Orthorhombic | Pbcn | 47.53 (10)° (Indazole/Benzene) | researchgate.net |
Investigation of Molecular Conformation and Planarity
The fundamental structure of the indazole ring system, consisting of fused benzene and pyrazole (B372694) rings, is inherently planar. Studies on various indazole derivatives consistently confirm this planarity. For instance, in the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole , the indazole system is essentially planar, with the most significant deviation from the mean plane being a mere 0.007 (2) Å. nih.govresearchgate.net This high degree of planarity is a recurring motif in the indazole family.
Similarly, in more complex derivatives, the indazole moiety retains its flatness. In the case of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide , the fused N2/N3/C1–C7 ring system is almost perfectly planar, showing a maximum deviation of only 0.007 (2) Å at the C1 atom. nih.gov Likewise, for N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide , the indazole ring system's root-mean-square deviation is just 0.007 Å. researchgate.net
These findings highlight that while the indazole scaffold provides a rigid, planar platform, the rotational freedom of substituent groups allows for diverse molecular conformations.
Table 1: Planarity and Dihedral Angles of Selected 3-Substituted Indazole Derivatives
| Compound | Indazole Ring Planarity (Max. Deviation, Å) | Dihedral Angle to Substituent Plane (°) | Reference |
| 3-chloro-1-methyl-5-nitro-1H-indazole | 0.007 (2) | N/A | nih.gov, researchgate.net |
| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | 0.007 (2) | 74.99 (9) (to methoxybenzene ring) | nih.gov |
| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | 0.007 (r.m.s.) | 89.05 (7) (to benzene ring) | researchgate.net |
Characterization of Intermolecular Interactions, Including Hydrogen Bonding Networks
Intermolecular interactions, particularly hydrogen bonds, are fundamental in dictating the crystal packing, solid-state structure, and physicochemical properties of indazole derivatives. The indazole nucleus contains both hydrogen bond donors (the N1-H group) and acceptors (the N2 atom), allowing for the formation of various supramolecular assemblies. researchgate.net
In the solid state, many indazole derivatives form centrosymmetric dimers through hydrogen bonding. For instance, the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide reveals inversion dimers linked by pairs of N—H···O hydrogen bonds, which create distinct R²₂(8) graph-set motifs. researchgate.net These dimers are further interconnected into chains along the researchgate.net direction by weaker C—H···O interactions. researchgate.net A similar pattern is observed in N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide , where molecules form inversion dimers through pairs of N1—H1···O1 and C15—H15C···O2 hydrogen bonds. nih.gov
The nature and presence of substituents significantly influence these hydrogen bonding networks. While 1H-unsubstituted pyrazoles exhibit a variety of hydrogen-bond motifs like catemers, dimers, trimers, and tetramers, the corresponding 1H-indazoles show less diversity in their arrangements. researchgate.net
However, not all indazole derivatives rely on classical hydrogen bonding for their crystal assembly. In 3-chloro-1-methyl-5-nitro-1H-indazole , no classical hydrogen bonds are observed. nih.govresearchgate.net Instead, the crystal structure is organized into dimers through a close contact interaction between a nitro-group oxygen atom and the chlorine atom of a neighboring molecule. nih.govresearchgate.net This O···Cl contact distance is 3.066 (2) Å, which is shorter than the sum of their van der Waals radii, indicating a significant interaction that helps stabilize the dimer formation. nih.govresearchgate.net
The stabilization of specific tautomers can also be dictated by intermolecular hydrogen bonds. For example, the 2H-tautomer of some 3-substituted indazoles can be stabilized in the crystalline state and in aprotic solvents through the formation of stable, centrosymmetric dimers linked by N–H···N hydrogen bonds. figshare.com These non-covalent interactions are crucial for understanding the structural chemistry and material properties of this class of compounds.
Table 2: Intermolecular Interactions in Selected 3-Substituted Indazole Derivatives
| Compound | Primary Interaction Type | Supramolecular Motif | Bond/Contact Distances (Å) | Reference |
| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | N—H···O, C—H···O hydrogen bonds | Inversion dimers | N/A | nih.gov |
| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | N—H···O, C—H···O hydrogen bonds | Inversion dimers forming R²₂(8) loops, which connect into chains | N/A | researchgate.net |
| 3-chloro-1-methyl-5-nitro-1H-indazole | Close contact (non-classical interaction) | Dimer organized by a symmetry center via a close O···Cl contact | O···Cl: 3.066 (2) | nih.gov, researchgate.net |
| 7-methyl-1H-indazole | N—H···N hydrogen bonds, C—H···π contacts | Infinite helical chains formed by N—H···N bonds; chains connected by C—H···π contacts | N/A | researchgate.net |
Theoretical and Computational Investigations of 1h Indazole 3 Sulfonyl Chloride Chemistry
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the intricacies of molecular systems.
Mechanistic Investigations of Synthetic Pathways and Reaction Intermediates
Computational studies have been pivotal in understanding the mechanisms of reactions involving indazoles. Theoretical calculations have been used to prove that previously proposed mechanisms for certain cyclization steps in indazole synthesis are not feasible, leading to the proposal of new, more accurate hydrogen bond-propelled mechanisms. researchgate.net These computational investigations allow for the detailed examination of reaction pathways, including the identification of transient intermediates and transition states that are often difficult to characterize experimentally. researchgate.netmdpi.com For example, in the synthesis of 3-aminomethyl-N-tosyl-indazoles, the in situ formation of vinyl azines and their subsequent copper-catalyzed cyclization have been analyzed computationally to understand the reaction course. researchgate.net
Energetic Profiling and Transition State Analysis
A key aspect of mechanistic studies is the energetic profiling of the reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational methods can provide detailed information about the geometry and energy of transition states, which are critical for understanding the feasibility and kinetics of a reaction. For instance, in the study of the addition of 1H-indazole to formaldehyde, theoretical calculations have been essential in understanding the thermodynamic aspects and energy differences between various tautomers and isomers. nih.gov
Molecular Docking Studies to Probe Interactions with Target Active Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as an indazole derivative, interacts with the active site of a biological target, typically a protein.
In studies involving indazole-based compounds, molecular docking has been employed to investigate their binding affinity to various protein kinases, which are important targets in cancer therapy. mdpi.com For example, docking studies of certain indazole-sulfonamide derivatives with Mitogen-Activated Protein Kinase 1 (MAPK1) have shown strong binding affinities, suggesting their potential as cancer treatments. mdpi.com These studies provide detailed insights into the binding mode, including the specific amino acid residues involved in interactions such as hydrogen bonding and hydrophobic interactions. nih.govmdpi.com The binding energy, calculated from these simulations, serves as a quantitative measure of the binding affinity. mdpi.com
Table 1: Examples of Molecular Docking Studies on Indazole Derivatives
| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | MAPK1 | -7.55 | Not specified |
| Amine derivative of the above compound | MAPK1 | -8.34 | Not specified |
| Various 3-carboxamide indazole derivatives | Renal cancer receptor (PDB: 6FEW) | Varies | Not specified |
| 1-trityl-5-azaindazole derivatives | Murine double minutes-2 (MDM2) receptor, Peripheral benzodiazepine (B76468) receptor (PBR) | -2.579e+02 to -2.863714e+02 (PBR), -3.592025e+02 (MDM2) | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 (PBR); GLN72, HIS73 (MDM2) |
Computational Approaches to Structure-Activity Relationship (SAR) Modeling of Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a crucial role in modern SAR investigations by providing a framework to correlate structural features with activity.
For indazole derivatives, SAR studies have been conducted to optimize their therapeutic potential. For instance, investigations into indazole arylsulfonamides as CCR4 antagonists involved synthesizing a series of derivatives with substitutions at various positions of the indazole ring and the sulfonamide group. acs.org These studies revealed that methoxy- or hydroxyl-containing groups at the C4 position, small groups at C5, C6, or C7 (with C6 being preferred), and a 5-chlorothiophene-2-sulfonamide (B1586055) at the N3-position were favorable for potent antagonist activity. acs.org Similarly, for 1H-indazole-3-amine derivatives, SAR analysis indicated that the nature of the substituent at the C-5 position significantly impacts the compound's inhibitory activity against cancer cell lines. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior
While static computational models provide valuable information, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time.
Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is crucial for understanding how a molecule might adopt a specific conformation to bind to a receptor. MD simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for the atoms in the system. Although specific MD simulation studies on 1H-Indazole-3-sulfonyl chloride are not detailed in the provided search results, the general applicability of these methods to similar heterocyclic compounds is well-established. Such simulations can elucidate the flexibility of the molecule, the stability of different conformations, and the dynamics of its interaction with solvent molecules or biological targets.
Synthetic Applications of the 1h Indazole 3 Sulfonyl Chloride Moiety in Organic Synthesis
Role as a Key Intermediate in Multi-Step Organic Synthesis
The 1H-Indazole-3-sulfonyl chloride moiety serves as a critical cornerstone in the multi-step synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs). rsc.orgnih.gov Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a modifiable indazole core, allows for sequential and controlled chemical transformations. Synthetic chemists leverage this intermediate as a foundational unit, introducing diversity by reacting the sulfonyl chloride with various nucleophiles (such as amines or alcohols) to form stable sulfonamide or sulfonate ester linkages.
Following the sulfonylation step, the indazole ring itself can be further functionalized. For instance, the N-H group of the pyrazole (B372694) ring within the indazole structure can undergo selective alkylation or acylation, adding another layer of molecular complexity. organic-chemistry.org This step-wise approach is fundamental in building up intricate molecular frameworks required for targeted biological activity. The robust nature of the indazole ring system ensures it remains intact throughout these synthetic sequences, making this compound a reliable and essential building block in the linear or convergent synthesis of elaborate chemical entities. nih.gov
Facilitation of Diverse Heterocyclic System Formation through Sulfonylation
The sulfonyl chloride group is a potent electrophile, making this compound an excellent reagent for sulfonylation reactions. This reactivity is harnessed to create a wide array of new heterocyclic systems and sulfonamide derivatives, which are themselves a class of compounds with broad pharmacological importance. google.com The reaction of this compound with primary or secondary amines, for example, readily yields the corresponding N-substituted 1H-indazole-3-sulfonamides.
These sulfonamide products are not merely final targets but can act as precursors for further cyclization reactions. Depending on the functionalities present on the amine partner, subsequent intramolecular reactions can be designed to forge new rings, leading to the formation of novel, fused, or spiro-heterocyclic systems. This strategy significantly expands the chemical space accessible from the initial indazole building block, providing a pathway to diverse molecular scaffolds for screening and drug discovery. chim.itchim.it
Development of Advanced Sulfonyl-Containing Building Blocks for Complex Molecule Construction
Beyond its direct use in synthesis, this compound is instrumental in the rational design and preparation of more advanced, functionalized building blocks. mdpi.commdpi.com By reacting the sulfonyl chloride with bifunctional or polyfunctional nucleophiles, chemists can create sophisticated intermediates that are primed for subsequent, high-yield transformations such as cross-coupling reactions or multicomponent reactions.
For example, reacting this compound with an amino acid ester would generate a larger building block incorporating the indazole-sulfonamide moiety alongside a reactive ester group. This new, advanced intermediate can then be used in peptide synthesis or other complex molecular constructions. This "building block" approach is highly efficient, allowing for the rapid assembly of complex target molecules by piecing together pre-functionalized fragments, a key strategy in modern medicinal and materials chemistry. mdpi.com
Applications in Chemo- and Regioselective Functionalization of Organic Substrates
The reactivity of the sulfonyl chloride group allows for its application in the targeted functionalization of organic molecules. A key area of research is the regioselective C-H sulfonylation, where a sulfonyl group is introduced at a specific position on a substrate. While direct use of this compound for this purpose is one potential application, recent research has highlighted an alternative, modern approach to generate the desired 3-sulfonylated indazoles.
A notable study demonstrates a transition-metal- and external oxidant-free electrochemical method for the C3-H sulfonylation of 2H-indazoles. nih.gov This process uses various sulfonyl hydrazides as the sulfonyl precursor to synthesize a series of sulfonylated indazole derivatives in high yields (up to 92%). nih.govresearchgate.net Mechanistic investigations suggest the reaction proceeds through a radical pathway. consensus.app This electrochemical strategy offers a clean, efficient, and highly regioselective route to 3-sulfonylated indazoles, which are the same products obtained from the reaction of this compound with a nucleophile. This method underscores the importance of the indazole-3-sulfonyl linkage in modern organic synthesis and provides a sustainable and efficient pathway for achieving chemo- and regioselective functionalization. researchgate.netnih.gov
Interactive Data Table: Electrochemical C-H Sulfonylation of 2H-Indazoles
The following table summarizes key findings from research on the electrochemical synthesis of 3-sulfonylated indazoles, a process that yields products structurally related to derivatives of this compound. nih.gov
| Reactant (2H-Indazole) | Sulfonyl Precursor (Sulfonyl Hydrazide) | Product (3-Sulfonylated Indazole) | Yield (%) | Key Features |
|---|---|---|---|---|
| 2-Phenyl-2H-indazole | 4-Methylbenzenesulfonohydrazide | 2-Phenyl-3-(tosyl)-2H-indazole | 92% | High yield, demonstrates efficiency. |
| 2-(4-Methoxyphenyl)-2H-indazole | Benzenesulfonohydrazide | 2-(4-Methoxyphenyl)-3-(phenylsulfonyl)-2H-indazole | 85% | Tolerates electron-donating groups. |
| 2-(4-Chlorophenyl)-2H-indazole | 4-Methylbenzenesulfonohydrazide | 2-(4-Chlorophenyl)-3-(tosyl)-2H-indazole | 88% | Tolerates halogen substituents. |
| 2-Methyl-2H-indazole | 4-Methylbenzenesulfonohydrazide | 2-Methyl-3-(tosyl)-2H-indazole | 75% | Applicable to N-alkyl indazoles. |
Contribution of 1h Indazole 3 Sulfonyl Derivatives to Medicinal Chemistry Research
Design and Synthesis Strategies for Indazole-Sulfonamide Conjugates
The conjugation of an indazole core with a sulfonamide moiety has proven to be a fruitful strategy in drug discovery, often enhancing the therapeutic potential of the parent molecules. mdpi.com The synthesis of these conjugates typically involves the reaction of an indazole derivative with a sulfonyl chloride.
A common synthetic route begins with a commercially available substituted indazole, such as 5-nitroindazole. This starting material can be reacted with a sulfonyl chloride, for instance, 2-chloro-5-methoxybenzene-1-sulfonyl chloride, in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF). This reaction leads to the formation of an indazole-based sulfonamide. mdpi.com Subsequent modifications, such as the reduction of a nitro group to an amine, can be performed to generate further derivatives. mdpi.com
The rationale behind creating these conjugates often lies in the complementary properties of the two moieties. The indazole ring is a recognized pharmacophore with a wide range of biological activities, while the sulfonamide group can act as a bioisostere for carboxylic acids, improving metabolic stability and membrane permeability. mdpi.com The design of these conjugates is often guided by the desire to create molecules that can interact with specific biological targets. For example, the synthesis of novel 3-aminoindazole derivatives has been pursued, as the 3-aminoindazole structure is a known effective hinge-binding fragment in kinases. mdpi.com
| Starting Material | Reagent | Product | Key Transformation |
|---|---|---|---|
| 5-nitroindazole | 2-chloro-5-methoxybenzene-1-sulfonyl chloride | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | Sulfonylation mdpi.com |
| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | Reducing agent (e.g., SnCl2) | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | Nitro group reduction mdpi.com |
| 5-bromo-1H-indazol-3-amine | Substituted boronic acid esters | Suzuki-coupling product | Suzuki coupling mdpi.com |
Exploration of Indazole-Sulfonyl Functionality in Target-Oriented Synthesis for Enzyme Inhibition Studies
The indazole-sulfonyl moiety has been extensively utilized in the target-oriented synthesis of enzyme inhibitors, particularly for protein kinases. nih.gov This is due to the ability of the indazole ring to act as a hinge-binder, interacting with the ATP-binding pocket of kinases, and the sulfonyl group's capacity to form crucial hydrogen bonds with amino acid residues in the active site. nih.govtandfonline.com
For instance, in the development of inhibitors for Aurora kinases, the indazole ring of a derivative was observed to bind to the hinge residues (Glu211 and Ala213), while the sulfonyl group formed a hydrogen bond with Lys141, contributing significantly to its potency. nih.gov Similarly, in the design of Rho-kinase inhibitors, N-substituted prolinamido indazole derivatives have shown promise. nih.gov
The synthesis of these targeted inhibitors often involves multi-step procedures. For example, the synthesis of dual inhibitors of α-glucosidase and α-amylase involved creating hybrid analogs of N-hydrazinecarbothioamide substituted indazoles. nih.gov These synthetic efforts are frequently supported by in silico studies, such as molecular docking, to predict the binding interactions of the designed ligands with the enzyme's active site. nih.gov These computational insights help in rationalizing the structure-activity relationships (SAR) and guiding the synthesis of more potent inhibitors.
| Target Enzyme | Indazole Derivative Class | Key Interactions | Reference |
|---|---|---|---|
| Aurora Kinase A | Indazole derivatives | Indazole binds to hinge residues; sulfonyl group forms hydrogen bond with Lys141. | nih.gov |
| Rho-associated coiled-coil kinases (ROCKs) | N-substituted prolinamido indazoles | Potent Rho-kinase inhibition. | nih.gov |
| α-glucosidase and α-amylase | N-hydrazinecarbothioamide substituted indazoles | Good inhibition potential against both enzymes. | nih.gov |
| Carbonic anhydrase and Urease | 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives | Inhibition by occupying the active site and forming strong interactions with key catalytic residues. | nih.gov |
Application of 1H-Indazole-3-sulfonyl Derivatives in Structure-Guided Ligand Design and Optimization
Structure-guided ligand design is a powerful strategy in medicinal chemistry that utilizes the three-dimensional structural information of a biological target to design and optimize potent and selective inhibitors. Derivatives of 1H-indazole-3-sulfonyl chloride have been successfully employed in this approach.
A notable example is the development of inhibitors for Unc-51-Like Kinase 1 (ULK1). nih.gov Starting from a moderately active indazole-containing hit compound, structure-guided rational drug design led to the generation of significantly more potent inhibitors. Docking studies guided the design efforts, suggesting modifications to the initial hit. nih.gov For instance, the addition of an amino group at the 3-position of the indazole core was predicted to form a new hydrogen bonding interaction with a cysteine residue in the ATP binding domain. nih.gov
In another study, a structure-based approach was used to design 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov This involved systematic optimization based on the screening of a large compound library against numerous cancer cell lines. The resulting compounds showed high potency against specific EGFR mutants. nih.gov Similarly, structure-guided drug design has been used to develop 1H-indazole derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs) and extracellular signal-regulated kinases (ERK1/2). nih.gov These examples highlight the critical role of the indazole scaffold in anchoring the ligand within the target's binding site, allowing for further modifications to optimize potency and selectivity.
| Target | Design Strategy | Key Optimization | Reference |
|---|---|---|---|
| ULK1 | In silico HTS and structure-guided rational drug design. | Addition of an amino group at the 3-position of the indazole core. | nih.gov |
| EGFR (mutant-selective) | Structure-based approach with systematic optimization. | Development of irreversible inhibitors with high potency against specific mutants. | nih.gov |
| FGFRs | Structure-guided drug design from a lead compound. | Synthesis of potent pan-FGFR inhibitors. | nih.gov |
| ERK1/2 | Structure-guided and knowledge-based design. | Development of compounds with good enzymatic and cellular activity. | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1H-Indazole-3-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonation of the indazole core using chlorosulfonic acid under controlled anhydrous conditions. Key parameters include temperature (0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 indazole to chlorosulfonic acid). Post-reaction quenching with ice water and purification via column chromatography (silica gel, 100–200 mesh, ethyl acetate/hexane gradient) are critical . For derivatives, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce substituents before sulfonation . Yield optimization requires monitoring by TLC and adjusting reaction time (typically 4–6 hours).
Q. How should researchers characterize this compound to confirm purity and structural integrity?
- Methodological Answer : Use a combination of - and -NMR to verify the sulfonyl chloride moiety (characteristic downfield shifts: ~δ 7.5–8.5 ppm for aromatic protons, δ 45–50 ppm for sulfonyl carbon). HPLC (≥98% purity) with a C18 column and UV detection at 254 nm is recommended for assessing purity. Mass spectrometry (HRMS-ESI) confirms molecular weight, with the sulfonyl chloride fragment often observed at m/z [M-Cl] . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4%.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use PPE including nitrile gloves (tested for chemical resistance), safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors, as sulfonyl chlorides are moisture-sensitive and release HCl gas upon hydrolysis. Store the compound under anhydrous conditions (desiccator with silica gel) at 2–8°C. In case of skin contact, immediately wash with copious water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) in derivatives of this compound?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. For ambiguous -NMR signals, perform variable-temperature NMR (VT-NMR) to identify rotational barriers. If splitting persists, use - COSY or NOESY to confirm coupling networks. Cross-validate with -NMR if fluorinated analogs are synthesized . For impurities, repurify via recrystallization (e.g., dichloromethane/hexane) or preparative HPLC .
Q. What strategies optimize the stability of this compound in aqueous reaction media?
- Methodological Answer : Stabilize the compound by using aprotic solvents (e.g., THF, DCM) and maintaining pH < 7. Buffering agents like NaHCO (0.1 M) can mitigate hydrolysis. For reactions requiring water, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity while minimizing decomposition . Monitor degradation by tracking HCl release via conductivity measurements.
Q. How do electronic effects of substituents on the indazole ring influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO, -CF) at the 5- or 7-position activate the sulfonyl chloride toward nucleophilic attack (amines, alcohols) by increasing electrophilicity. Conversely, electron-donating groups (e.g., -OCH) reduce reactivity. Kinetic studies (e.g., pseudo-first-order rate constants in DMSO) and DFT calculations (B3LYP/6-31G*) can model substituent effects .
Q. What computational approaches are suitable for predicting the regioselectivity of this compound in multi-component reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The LUMO of the sulfonyl chloride moiety typically dictates electrophilic attack sites. For example, in Pd-catalyzed couplings, Fukui indices () identify nucleophilic regions on coupling partners. Solvent effects (PCM model) and transition-state optimization (NEB method) refine predictions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Inconsistent bioactivity data may stem from assay conditions (e.g., buffer pH, cell line variability) or compound purity. Replicate assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Cross-validate with orthogonal techniques: SPR for binding affinity, and molecular docking (AutoDock Vina) to assess target interactions. If contradictions persist, conduct meta-analyses of published IC values to identify outliers .
Q. What experimental designs mitigate batch-to-batch variability in sulfonation reactions for this compound?
- Methodological Answer : Implement design of experiments (DoE) to optimize parameters (temperature, stoichiometry, mixing rate). Use in-line FTIR to monitor reaction progress in real time. For reproducibility, pre-dry reagents (molecular sieves, 3Å) and standardize quenching protocols. Statistical analysis (ANOVA) identifies critical factors contributing to variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
